N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indene moiety with a quinoxaline ring, making it a subject of study for its potential biological and chemical properties.
Properties
Molecular Formula |
C20H19N3O5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C20H19N3O5/c1-27-16-8-10-3-5-13(12(10)9-17(16)28-2)21-18(24)11-4-6-14-15(7-11)23-20(26)19(25)22-14/h4,6-9,13H,3,5H2,1-2H3,(H,21,24)(H,22,25)(H,23,26) |
InChI Key |
ORNRABIQRAQBAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves multiple steps. The starting reagent for the preparation of the key intermediate, (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, is 3-chlorobenzaldehyde. This compound is reacted with two moles of ethylacetoacetate in the presence of a catalytic amount of piperidine at room temperature to obtain the substituted phenylbisacetoacetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. Studies have shown that it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory pathways and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl acetic acid: Known for its anti-inflammatory properties.
Indenylsulfonamides: Act as serotonin 5-HT6 receptor ligands.
Norarmepavine: Exhibits significant cytotoxic activities against carcinoma cell lines.
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide stands out due to its unique combination of an indene moiety with a quinoxaline ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
